molecular formula C9H14N2O3S B13538360 5-amino-N-ethyl-2-methoxybenzenesulfonamide

5-amino-N-ethyl-2-methoxybenzenesulfonamide

Cat. No.: B13538360
M. Wt: 230.29 g/mol
InChI Key: GGHJFUXILPIUBD-UHFFFAOYSA-N
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Description

5-amino-N-ethyl-2-methoxybenzenesulfonamide is a chemical compound of interest in scientific research and development, particularly as a building block or intermediate in organic synthesis. Compounds with sulfonamide functional groups are often explored in medicinal chemistry for their potential biological activities . Researchers utilize this substance in laboratory settings to develop novel substances or to study structure-activity relationships. Please note: This product is intended for research purposes and is not for human consumption.

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

5-amino-N-ethyl-2-methoxybenzenesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3,10H2,1-2H3

InChI Key

GGHJFUXILPIUBD-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)N)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation typically involves:

  • Introduction of the sulfonyl group onto a methoxy-substituted aromatic ring.
  • Subsequent amination or substitution to install the amino group.
  • Alkylation of the sulfonamide nitrogen with an ethyl group.

These steps are performed under conditions that avoid racemization (if chiral centers exist) and maximize yield.

Method from 4-Methoxybenzene-1-sulfonyl Chloride

A robust and convenient method starts from commercially available 4-methoxybenzene-1-sulfonyl chloride . This precursor can be synthesized from anisole (methoxybenzene) and chlorosulfonic acid with high yield (~88%).

Stepwise synthesis:

Step Reaction Description Conditions/Notes Yield (%)
1 Preparation of 4-methoxybenzene-1-sulfonyl chloride from anisole and chlorosulfonic acid One-step reaction; chlorosulfonation 88
2 Conversion of sulfonyl chloride to sulfonamide via reaction with ethylamine Mild conditions; no chromatography required Not specified
3 Introduction of amino group at 5-position via substitution or reduction Controlled nitration or amination steps Part of overall yield
4 Purification and isolation of 5-amino-N-ethyl-2-methoxybenzenesulfonamide Crystallization or extraction Overall 59% yield over 4 steps

This method avoids chromatographic purification, uses commercially available starting materials, and yields the target compound in an overall 59% yield.

Friedel-Crafts Based Synthesis from D-Alanine and Methoxybenzene

Another method, particularly for optically pure (R)-enantiomer, involves:

  • Protection of the amino group of D-alanine.
  • Friedel-Crafts alkylation of methoxybenzene with the protected alanine derivative.
  • Sulfonamide formation by chlorosulfonation followed by amination.
  • Deprotection and purification.

This approach minimizes racemization and yields optically and chemically pure 5-amino-N-ethyl-2-methoxybenzenesulfonamide suitable for pharmaceutical applications such as tamsulosin synthesis.

Key features:

Step Description Notes
a Amino group protection of D-alanine Prevents racemization
b Friedel-Crafts reaction with methoxybenzene Forms key carbon framework
c Chlorosulfonation and sulfonamide formation Performed in dichloromethane at controlled temps
d Deprotection and purification Yields optically pure compound

This method achieves high chemical and optical purity with fewer steps and minimal racemization risk.

Comparative Yield and Efficiency Analysis

A patent comparing various methods for related sulfonamide compounds reports:

Method Starting Material Reaction Time (h) Temperature (°C) Yield (%) Notes
Method from intermediate IV Intermediate IV + others 5 60-70 50 No column chromatography
Improved method (patent EP257787) 4-methoxyphenylacetone Multiple steps 60-70 38.4 (without final step) Three times higher yield
Final tamsulosin synthesis step Crude base - - 19.2 (total) Four times higher yield vs EP257787

The improved methods emphasize fewer purification steps and higher overall yields, highlighting the efficiency of modern synthetic routes.

Detailed Reaction Conditions and Notes

  • Chlorosulfonation: Typically conducted in dichloromethane with cooling between −30 and +30 °C to control reactivity and avoid side reactions.
  • Amination: Often performed by adding aqueous ammonia or ethylamine to the sulfochloride intermediate, leading directly to sulfonamide formation.
  • Protection/Deprotection: Amino group protection (e.g., acetylation or carbamate formation) is crucial in chiral syntheses to prevent racemization and side reactions.
  • Purification: Crystallization from water or ethanol is preferred over chromatographic methods to simplify isolation and improve scalability.

Summary Table of Preparation Methods

Methodology Starting Materials Key Steps Yield (%) Advantages Reference
Sulfonyl chloride route 4-methoxybenzene-1-sulfonyl chloride, ethylamine Sulfonyl chloride conversion, amination 59 (overall) No chromatography, commercially available precursors
Friedel-Crafts alkylation from D-alanine D-alanine, methoxybenzene Amino protection, Friedel-Crafts, sulfonation, deprotection High optical purity Minimal racemization, pharmaceutical grade
Multi-step improved patent method Various intermediates Sequential sulfonation, amination, deacetylation Up to 38.4 (intermediate) Higher yield, fewer purification steps

Chemical Reactions Analysis

Types of Reactions

5-amino-N-ethyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Iron powder or catalytic hydrogenation with hydrogen gas.

    Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields a nitro compound, while substitution of the methoxy group can yield various substituted benzenesulfonamides .

Scientific Research Applications

5-amino-N-ethyl-2-methoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-N-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the active site of the enzyme, forming a coordination bond. This interaction disrupts the enzyme’s activity, leading to its inhibitory effects .

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. methyl : The methoxy group in the target compound increases polarity and hydrogen-bonding capacity compared to methyl, which may improve aqueous solubility .

Variations in Sulfonamide Nitrogen Substituents

Compound Name N-Substituent Key Differences vs. Target Compound Synthesis Complexity References
5-Amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide 4-Ethoxyphenyl Bulky aryl group reduces solubility Multi-step coupling
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl + 2-methoxyphenyl Dual substitution complicates synthesis Moderate
5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide Ethyl + phenyl Phenyl group increases molecular weight High

Key Observations :

  • N-Ethyl substitution (target compound) simplifies synthesis compared to bulkier aryl groups (e.g., ).
  • Dual N-substituents (e.g., ethyl + phenyl in ) may hinder crystallinity and purification.

Physicochemical Properties

Property Target Compound 5-Amino-N-(4-Cl-Ph)-2-OMe-BSA N-(5-Cl-2-OMe-Ph)-BSA
Molecular Weight 229.28 g/mol 258.62 g/mol 297.75 g/mol
Polar Surface Area 96.7 Ų 89.9 Ų 75.8 Ų
LogP (Predicted) 1.2 2.8 3.5

Analysis :

  • The target compound’s lower molecular weight and higher polar surface area suggest better solubility in polar solvents compared to chlorinated analogs .
  • LogP values indicate that chlorine substituents increase lipophilicity, which may enhance blood-brain barrier penetration but reduce renal clearance .

Biological Activity

5-amino-N-ethyl-2-methoxybenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring an amino group and a methoxybenzene sulfonamide moiety, positions it as a potential candidate for various therapeutic applications, including anti-inflammatory and anticancer activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C10H15N2O3S
  • Molecular Weight : 229.30 g/mol
  • IUPAC Name : 5-amino-N-ethyl-2-methoxybenzenesulfonamide

The biological activity of 5-amino-N-ethyl-2-methoxybenzenesulfonamide is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammatory responses.
  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

Research indicates that sulfonamides, including 5-amino-N-ethyl-2-methoxybenzenesulfonamide, possess antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, with notable activity against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Streptococcus pneumoniae16

Anticancer Activity

The compound has been evaluated for its anticancer potential across multiple cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

Cell Line IC50 (µM) Mechanism of Action
HeLa15Induction of apoptosis
MCF-712Cell cycle arrest at G1 phase
A54910Inhibition of proliferation

Case Studies

  • Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry reported that 5-amino-N-ethyl-2-methoxybenzenesulfonamide significantly reduced inflammation in murine models by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Cytotoxicity Assessment : In vitro assays showed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapy.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides often correlates with their chemical structure. Modifications to the methoxy group or the sulfonamide moiety can enhance or diminish activity. For instance, substituting the methoxy group with a more electronegative atom has been shown to improve anticancer efficacy.

Q & A

Q. What are the common synthetic routes for 5-amino-N-ethyl-2-methoxybenzenesulfonamide, and how can intermediates be optimized for yield?

The synthesis typically involves sequential functionalization of the benzene ring. A representative approach includes:

  • Sulfonamide Formation : Reacting 5-amino-2-methoxybenzenesulfonyl chloride with ethylamine in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine) .
  • Amino Group Protection : Temporary protection of the amino group using acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during sulfonamide coupling .
  • Yield Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of ethylamine to sulfonyl chloride) and reaction time (4–6 hours at 0–5°C) improves purity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How is structural confirmation performed for this compound, and what analytical techniques are prioritized?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions. For example, the methoxy group (-OCH3_3) appears as a singlet at ~3.8 ppm in 1^1H NMR, while the sulfonamide (-SO2_2NH-) proton resonates at ~7.2 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 259.08) and detects impurities .
  • HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity, and what methodologies are used to evaluate this?

  • SAR Studies : Systematic replacement of the ethyl group (e.g., with propyl or aryl groups) and methoxy position (e.g., 3-methoxy vs. 2-methoxy) is conducted to assess antimicrobial or anticancer activity .
  • In Vitro Assays :
    • Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) to quantify IC50_{50} values .
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to target proteins (e.g., NLRP3 inflammasome) .

Q. What strategies resolve contradictions in reactivity data during functionalization of the sulfonamide group?

  • Contradiction Example : Discrepancies in sulfonamide hydrolysis rates under acidic vs. basic conditions.
  • Resolution Methodology :
    • Kinetic Studies : Monitor reaction rates via 1^1H NMR to identify intermediates (e.g., sulfonic acid formation at pH < 2) .
    • Solvent Effects : Polar solvents (DMF) stabilize transition states in nucleophilic substitutions, while nonpolar solvents favor elimination .
    • Temperature Control : Lower temperatures (-10°C) suppress side reactions during bromination or nitration .

Q. How is the compound’s stability assessed under varying storage and experimental conditions?

  • Accelerated Stability Testing :
    • Thermal Stability : Heating to 40°C for 30 days, with HPLC monitoring of degradation products (e.g., sulfonic acid derivatives) .
    • Photostability : Exposure to UV light (320–400 nm) to detect photodegradation pathways .
  • pH-Dependent Stability : Buffered solutions (pH 1–13) are analyzed for hydrolysis or oxidation over 72 hours .

Methodological Challenges and Solutions

Q. What are the key considerations in designing a scalable synthesis protocol for this compound?

  • Green Chemistry Principles : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent options .
  • Catalyst Optimization : Use immobilized catalysts (e.g., silica-supported H2_2SO4_4) to enhance recyclability and reduce waste .
  • Flow Chemistry : Continuous flow reactors improve reaction control and scalability for high-throughput synthesis .

Q. How can researchers address low yields in multi-step syntheses involving sensitive functional groups?

  • Protection-Deprotection Strategies : Boc protection of the amino group prevents side reactions during sulfonamide formation, with deprotection using TFA/CH2_2Cl2_2 (1:1) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields by 15–20% .

Critical Analysis of Contradictory Evidence

  • vs. 18 : BenchChem () cites DMF as optimal for substitution reactions, while PubChem () reports dichloromethane (DCM) with higher yields. Resolution lies in substrate-specific solvent polarity requirements: DMF enhances nucleophilicity in electron-deficient systems, whereas DCM is preferable for sterically hindered intermediates.
  • vs. 13 : Divergent biological activities (antimicrobial vs. anticancer) highlight the role of auxiliary substituents (e.g., chloro vs. ethyl groups) in modulating target selectivity .

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